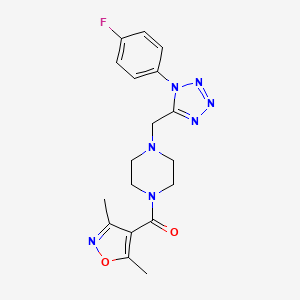

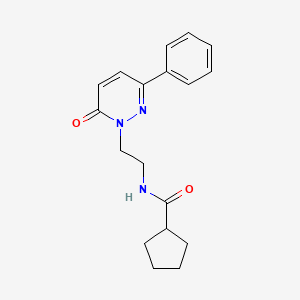

![molecular formula C20H13ClF3N3 B2779685 2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole CAS No. 337920-54-4](/img/structure/B2779685.png)

2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .

Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily. The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The synthesis of TFMP intermediates involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis

TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Synthesis and Chemical Properties

The scientific research into compounds related to 2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole focuses on their synthesis, chemical properties, and potential applications across various fields, excluding drug use, dosage, and side effects as per the requirements.

Chemical Synthesis and Modification

The synthesis of pyrido[1,2-a]benzimidazoles, which shares a structural motif with the compound , has been a subject of research due to its relevance in medicinal chemistry and materials chemistry. Notably, the synthesis of pyrido[1,2-a]benzimidazoles through direct copper-catalyzed amination has been explored, highlighting the importance of an acid additive in this process. This method offers an alternative to classical approaches, allowing for the synthesis of derivatives with substituents in the benzene ring, which could be more efficient and versatile (Masters et al., 2011).

Chemical Properties and Reactivity

Another aspect of research has focused on the chemical properties and reactivity of benzimidazole derivatives. For instance, the methanesulfonylation of 2-benzimidazolemethanol and related compounds has been studied, revealing some antitumor and antibacterial activities, which points towards the versatility of benzimidazole derivatives in synthesizing compounds with potential biological activities (Charlson, 1973).

Applications in Materials Science

Benzimidazole and its derivatives have also been studied for their applications in materials science. For example, the variability in the chemistry and properties of certain benzimidazole derivatives indicates potential uses in creating complex compounds with significant spectroscopic, magnetic, or biological activities. This underscores the potential for these compounds to be used in developing new materials with tailored properties (Boča et al., 2011).

Fluorescent Probes for DNA Detection

Moreover, novel benzimidazo[1,2-a]quinolines have been synthesized for potential application as fluorescent probes for DNA detection, showcasing the relevance of benzimidazole derivatives in biochemical research and molecular diagnostics (Perin et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(6-chloropyridin-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3/c21-18-9-8-14(11-25-18)19-26-16-6-1-2-7-17(16)27(19)12-13-4-3-5-15(10-13)20(22,23)24/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJOFBIIEAKWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=CN=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

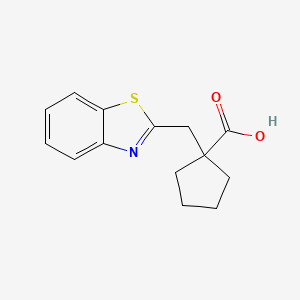

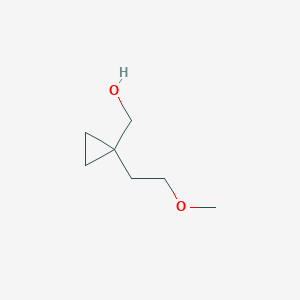

![2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2779603.png)

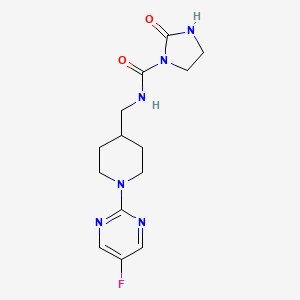

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2779605.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779607.png)

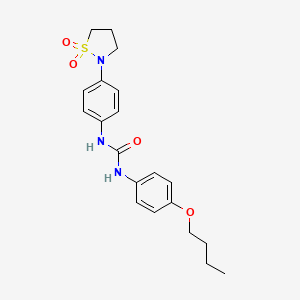

![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779608.png)

![(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2779612.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B2779614.png)

![1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2779615.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2779619.png)